molecular formula C8H5BrF4O B8157658 1-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)benzene

1-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8157658
M. Wt: 273.02 g/mol
InChI Key: RGYIXDXVAGYFFD-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H5BrF4O. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a trifluoroethoxy group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)benzene typically involves the following steps:

Chemical Reactions Analysis

1-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions:

Scientific Research Applications

1-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)benzene is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the trifluoroethoxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

1-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)benzene can be compared with similar compounds such as:

Properties

IUPAC Name

1-bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-5-2-1-3-6(10)7(5)14-4-8(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYIXDXVAGYFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OCC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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